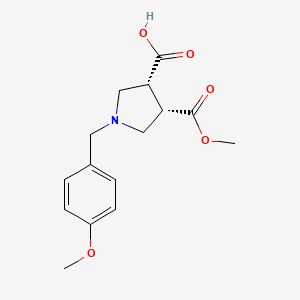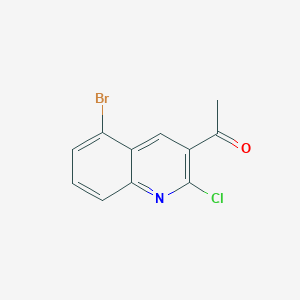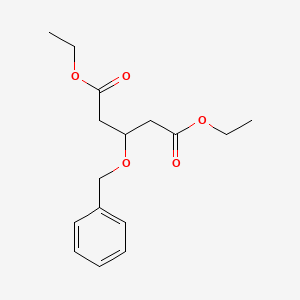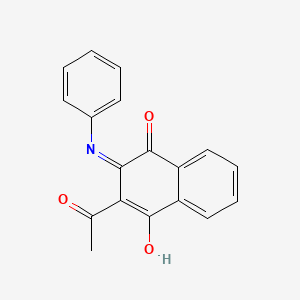![molecular formula C17H25N3O B11837849 8-[5-(Propan-2-ylamino)pentylamino]quinolin-6-ol CAS No. 35868-49-6](/img/structure/B11837849.png)
8-[5-(Propan-2-ylamino)pentylamino]quinolin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((5-(Isopropylamino)pentyl)amino)quinolin-6-ol is a chemical compound with the molecular formula C17H25N3O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((5-(Isopropylamino)pentyl)amino)quinolin-6-ol can be achieved through various synthetic routes. One common method involves the reaction of 8-hydroxyquinoline with 5-(isopropylamino)pentylamine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-((5-(Isopropylamino)pentyl)amino)quinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
8-((5-(Isopropylamino)pentyl)amino)quinolin-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications, particularly as an antimalarial and antimicrobial agent.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-((5-(Isopropylamino)pentyl)amino)quinolin-6-ol involves its interaction with specific molecular targets and pathways. In the case of its antimalarial activity, the compound interferes with the parasite’s ability to replicate and survive within the host. It may also inhibit key enzymes and disrupt cellular processes essential for the parasite’s life cycle .
Comparison with Similar Compounds
Similar Compounds
Primaquine: Another 8-aminoquinoline with antimalarial properties.
Tafenoquine: A longer-acting antimalarial drug related to primaquine.
Chloroquine: A quinoline derivative used to treat malaria.
Uniqueness
8-((5-(Isopropylamino)pentyl)amino)quinolin-6-ol is unique due to its specific structural features and the presence of the isopropylamino group, which may enhance its biological activity and selectivity compared to other quinoline derivatives .
Properties
CAS No. |
35868-49-6 |
|---|---|
Molecular Formula |
C17H25N3O |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
8-[5-(propan-2-ylamino)pentylamino]quinolin-6-ol |
InChI |
InChI=1S/C17H25N3O/c1-13(2)18-8-4-3-5-9-19-16-12-15(21)11-14-7-6-10-20-17(14)16/h6-7,10-13,18-19,21H,3-5,8-9H2,1-2H3 |
InChI Key |
FCQZEZCNARMPGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCCCNC1=C2C(=CC(=C1)O)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2-Fluoro-4-nitrophenyl)-6-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11837795.png)





![benzyl N-(1-oxa-7-azaspiro[3.5]nonan-2-ylmethyl)carbamate](/img/structure/B11837812.png)

![7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11837824.png)
![4-(4-Methylbenzene-1-sulfonyl)-1-oxa-3-azaspiro[4.5]dec-2-ene](/img/structure/B11837827.png)



